An In-depth Technical Guide to the Synthesis of N,N'-Disuccinimidyl Oxalate (DSO)
An In-depth Technical Guide to the Synthesis of N,N'-Disuccinimidyl Oxalate (DSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-Disuccinimidyl oxalate (DSO), a valuable homobifunctional crosslinking agent. This document details the primary synthesis pathways, experimental protocols, and characterization data to assist researchers in the preparation and application of this important reagent.
Introduction
N,N'-Disuccinimidyl oxalate (DSO) is a chemical reagent widely employed in bioconjugation and peptide synthesis. Its structure features two N-hydroxysuccinimide (NHS) esters flanking an oxalate core, making it an effective tool for covalently linking primary amine groups in proteins and other biomolecules. The resulting amide bonds are stable, allowing for the formation of well-defined bioconjugates. DSO is particularly useful for preparing active esters of N-protected amino acids and for the preparation of protected dipeptides in good yields.
Synthesis Pathways
The synthesis of N,N'-Disuccinimidyl oxalate can be achieved through several chemical routes. This guide details two primary pathways: one utilizing oxalyl chloride and the trimethylsilyl ester of N-hydroxysuccinimide, and a second, more classical approach, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.
Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride
This method provides a high yield of N,N'-Disuccinimidyl oxalate and avoids the use of phosgene, a highly toxic precursor sometimes used in the synthesis of related compounds.[1] The reaction proceeds by the dropwise addition of oxalyl chloride to a cooled solution of the trimethylsilyl ester of N-hydroxysuccinimide in an anhydrous solvent.
Reaction Scheme:
Caption: Synthesis of DSO from its silyl ester and oxalyl chloride.
Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC
This pathway represents a common and well-established method for the formation of active esters. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, facilitating the esterification of oxalic acid with N-hydroxysuccinimide. A key challenge with this method is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.
Reaction Scheme:
Caption: DSO synthesis via DCC coupling of oxalic acid and NHS.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of N,N'-Disuccinimidyl oxalate.
| Parameter | Pathway 1 | General Properties |
| Reactants | Trimethylsilyl ester of N-hydroxysuccinimide, Oxalyl chloride | - |
| Solvent | Acetonitrile | - |
| Reaction Time | 1.5 - 2 hours | - |
| Yield | 82%[1] | - |
| Melting Point | 240-242 °C[1] | 239 °C (dec.)[2] |
| Molecular Formula | - | C₁₀H₈N₂O₈[2] |
| Molecular Weight | - | 284.18 g/mol [2] |
| Purity | - | Typically 85% or higher[2] |
Experimental Protocols
Protocol for Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride
This protocol is adapted from the procedure described in patent SU1133272A1.[1]
Materials:
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Trimethylsilyl ester of N-hydroxysuccinimide (0.234 moles)
-
Oxalyl chloride (0.117 moles)
-
Anhydrous acetonitrile (60 ml)
-
Phosphorus pentoxide
Procedure:
-
To a cooled solution of 44.3 g (0.234 moles) of the trimethylsilyl ester of N-hydroxysuccinimide in 50 ml of absolute acetonitrile, add dropwise 14.9 g (0.117 mol) of oxalyl chloride in 10 ml of acetonitrile.
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After the addition of the oxalyl chloride solution is complete, allow the reaction mixture to stand at room temperature for 1.5 - 2 hours.
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A white precipitate will form. Filter the precipitate and wash it on the filter with cold acetonitrile.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.
-
The expected yield is approximately 27.0 g (82%) of N,N'-Disuccinimidyl oxalate as a white powder.[1]
General Protocol for Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC
This is a general procedure for the synthesis of active esters using DCC. Optimization may be required.
Materials:
-
Oxalic acid (1 equivalent)
-
N-Hydroxysuccinimide (2.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous ethyl acetate
Procedure:
-
Dissolve oxalic acid and N-hydroxysuccinimide in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the same anhydrous solvent dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.
Characterization
The structure and purity of the synthesized N,N'-Disuccinimidyl oxalate can be confirmed by various analytical techniques.
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Melting Point: The melting point should be determined and compared to the literature value (239-242 °C with decomposition).[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the succinimide carbonyl groups (around 1740 cm⁻¹) and the oxalate carbonyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet corresponding to the four equivalent methylene protons of the two succinimide rings is expected.
-
¹³C NMR: Resonances for the carbonyl carbons of the oxalate and succinimide groups, as well as the methylene carbons of the succinimide rings, should be observed.
-
Application: General Protocol for Protein Crosslinking
N,N'-Disuccinimidyl oxalate can be used to crosslink proteins by reacting with primary amines (e.g., lysine residues). The following is a general workflow for protein crosslinking.
Experimental Workflow:
Caption: General workflow for protein crosslinking with DSO.
Safety Information
-
N,N'-Disuccinimidyl oxalate is irritating to the eyes, respiratory system, and skin.
-
Oxalyl chloride is corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.
-
Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and can cause allergic reactions.[1]
-
Always consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
